9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
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Description
9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C18H13BrN2OS2 and its molecular weight is 417.34. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Medicinal Applications
Cognition Enhancement : A study identified a compound as a functionally selective, inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, which is orally bioavailable, readily penetrates the CNS, and enhances performance in animal models of cognition without exhibiting convulsant, proconvulsant, or anxiogenic activity (M. Chambers et al., 2004).
Dopamine Agonist Activity : A series of hetero fused hexahydro-1,4-benzoxazines was synthesized and evaluated for dopamine agonist activity, highlighting the preservation of dopaminergic properties upon oxygen substitution in certain structural analogs (R. Booher et al., 1987).
Antimicrobial Activity : New pyrazoline and pyrazole derivatives have been synthesized and showed antimicrobial activity against various bacteria and fungi, demonstrating the potential for developing new antimicrobial agents (S. Y. Hassan, 2013).
Anti-inflammatory and Analgesic Properties : Novel quinazolinone derivatives have been synthesized with promising anti-inflammatory and analgesic activities in experimental animals, suggesting potential for therapeutic application (M. Mohamed et al., 2009).
Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, showing significant antiviral activities against the bird flu influenza (H5N1) virus, indicating a new route for the development of antiviral drugs (A. Hebishy et al., 2020).
Properties
IUPAC Name |
9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2OS2/c19-11-5-6-15-12(9-11)14-10-13(16-3-1-7-23-16)20-21(14)18(22-15)17-4-2-8-24-17/h1-9,14,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPOEYRNQWQBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.